GW-406381

Übersicht

Beschreibung

GW-406381 ist eine niedermolekulare Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Phenylpyrazole bekannt sind. Diese Verbindungen enthalten ein Phenylpyrazol-Gerüst, das aus einem Pyrazol besteht, das an eine Phenylgruppe gebunden ist. This compound wurde in Studien zur Behandlung von Schmerzen, Trauma, Neurodynie, Zahnschmerzen und Hyperalgesie eingesetzt .

Vorbereitungsmethoden

Die Synthese von GW-406381 umfasst mehrere Schritte, beginnend mit der Herstellung des Phenylpyrazol-Gerüsts. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dies wird durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht, wodurch der Pyrazolring gebildet wird.

Anlagerung der Phenylgruppe: Die Phenylgruppe wird durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, eingeführt.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Ethoxy- und Methylsulfonylgruppen, werden durch Substitutionsreaktionen eingeführt, um die endgültige Struktur von this compound zu erreichen.

Industrielle Produktionsverfahren für this compound beinhalten die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erzielen. Dies beinhaltet häufig die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflusschemie und automatisierter Synthese.

Analyse Chemischer Reaktionen

GW-406381 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige funktionelle Gruppen zu entfernen oder in weniger oxidierte Formen umzuwandeln.

Substitution: Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen am Phenylpyrazol-Gerüst einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Osteoarthritis

GW-406381 has been evaluated in clinical trials for its effectiveness in treating osteoarthritis, particularly knee osteoarthritis. Two significant studies were conducted:

- Study A : Involved 649 patients over six weeks, comparing doses of this compound (10, 20, 35, and 50 mg) against celecoxib (200 mg) and placebo. The primary endpoint was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore. Results :

- Study B : Included 1,331 patients over twelve weeks, assessing multiple doses (1, 5, 10, 25, and 50 mg). The study aimed to evaluate pain and function subscores alongside patient global assessments. Results :

Migraine Treatment

This compound has also been studied for its efficacy in treating acute migraines:

- A double-blind, randomized study evaluated a single dose of this compound (70 mg) compared to naproxen sodium (825 mg) and placebo for moderate to severe migraine headaches. Results :

Pharmacokinetics and Safety Profile

This compound exhibits notable pharmacokinetic properties:

- CNS Penetration : It has shown high brain penetration in animal models, suggesting potential central nervous system effects that may contribute to its analgesic properties .

- Safety Concerns : Dose-related increases in blood pressure and renal effects were noted during studies, indicating a need for careful monitoring in clinical settings .

Summary of Key Findings

| Application | Study Type | Primary Endpoint | Significant Findings |

|---|---|---|---|

| Osteoarthritis | Randomized Trial | WOMAC Pain Subscore | GW406381 50 mg superior to placebo (P = .012) |

| Osteoarthritis | Randomized Trial | Co-primary Endpoints | No significant improvement vs. placebo |

| Migraine | Randomized Trial | Headache Relief at 2 hours | GW406381 effective vs. placebo (P = .032) |

Wirkmechanismus

GW-406381 exerts its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

GW-406381 ist einzigartig in seiner hohen Selektivität für COX-2 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Celecoxib: Ein weiterer selektiver COX-2-Hemmer, der zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.

Rofecoxib: Ein COX-2-Hemmer, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Im Vergleich zu diesen Verbindungen hat this compound in präklinischen Studien vielversprechende Ergebnisse gezeigt, aber seine Entwicklung wurde aus verschiedenen Gründen eingestellt .

Biologische Aktivität

GW-406381 is a highly selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential therapeutic effects on various pain conditions, particularly osteoarthritis and neuropathic pain. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological data.

This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation without significantly affecting COX-1, which is involved in protecting the gastric mucosa and maintaining renal function .

Efficacy in Osteoarthritis

Two major clinical studies evaluated the efficacy of this compound in treating osteoarthritis (OA):

-

Study A : Involved 649 patients over six weeks.

- Interventions : Patients received 10, 20, 35, or 50 mg of this compound, celecoxib (200 mg), or placebo.

- Results : The 50 mg dose of this compound showed a statistically significant reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore compared to placebo (mean difference -6.9 mm; ). However, no clear dose-response relationship was observed .

- Study B : Included 1331 patients over twelve weeks.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a two-compartment pharmacokinetic model. The drug's pharmacodynamic effects were characterized using an exposure-response model based on ex vivo prostaglandin E2 inhibition data obtained from phase 1 studies . The target therapeutic concentrations were identified as trough concentrations within the range of IC80 to IC95.

Case Studies and Observational Data

A case study approach has been utilized to assess the real-world effectiveness of this compound in patients suffering from chronic pain conditions. For instance, a simulation exercise involving 400 rheumatoid arthritis patients indicated that symptom relief could be achieved with doses ranging from 10 to 400 mg, supporting further exploration in phase 3 studies .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study | Condition | Sample Size | Doses Tested | Key Findings |

|---|---|---|---|---|

| A | Osteoarthritis | 649 | 10, 20, 35, 50 mg | Significant improvement at 50 mg compared to placebo |

| B | Osteoarthritis | 1331 | 1, 5, 10, 25, 50 mg | No significant difference from placebo for any dose |

| Simulation Exercise | Rheumatoid Arthritis | 400 | 10–400 mg | Suggested effective dosing range for symptom relief |

Eigenschaften

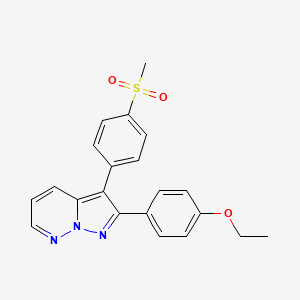

IUPAC Name |

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMZBNYLCVTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202043 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221148-46-5, 537697-89-5 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 406381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 406381X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-406381 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-406381 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.